6-Bromo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-Bromo-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound that contains both pyrrole and pyridine rings. It is characterized by the presence of a bromine atom at the 6th position of the pyrrolo[3,2-c]pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been shown to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
It’s suggested that similar compounds may interact with their targets to modulate their activity, leading to changes in cellular functions .
Biochemical Pathways
Given the potential glucose-lowering effects of similar compounds , it’s plausible that this compound may influence pathways related to glucose metabolism.
Result of Action
Similar compounds have been shown to reduce blood glucose levels , suggesting potential cellular effects related to glucose metabolism.
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-pyrrolo[3,2-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with protein kinases, particularly those involved in cell signaling pathways. The compound acts as an inhibitor of certain kinases, thereby modulating the phosphorylation status of target proteins. This inhibition can lead to alterations in cellular signaling cascades, affecting various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and significant. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This effect is mediated through the inhibition of key signaling pathways that regulate cell proliferation and survival . Additionally, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific sites on target proteins, such as kinases, and inhibits their activity. This binding interaction can prevent the phosphorylation of downstream targets, thereby disrupting signaling pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target proteins and prolonged alterations in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target proteins and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are balanced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in energy production and cellular metabolism. These interactions can have significant effects on the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can accumulate in the mitochondria, affecting energy production and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Sonogashira Cross-Coupling Reaction: This reaction involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. For instance, the reaction between 2-bromo-3-iodopyridine and an alkyne can yield the desired intermediate.
Base-Catalyzed Ring Closure: The intermediate undergoes a base-catalyzed cyclization to form the pyrrolo[3,2-c]pyridine core structure.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-1H-pyrrolo[3,2-c]pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, facilitated by palladium catalysts.
Oxidation and Reduction Reactions: The pyrrolo[3,2-c]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
N-Bromosuccinimide (NBS): Used for bromination.
Bases: Such as potassium carbonate (K2CO3) for base-catalyzed reactions.
Major Products:
Substituted Pyrrolo[3,2-c]pyridines: Resulting from nucleophilic substitution.
Coupled Products: Resulting from cross-coupling reactions.
Scientific Research Applications
Chemistry: 6-Bromo-1H-pyrrolo[3,2-c]pyridine is used as a building block in the synthesis of various complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound and its derivatives have shown potential as anticancer agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . It is also being explored for its potential in targeting other biological pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A derivative with an additional formyl group at the 3rd position.
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: A methyl-substituted derivative.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 6th position makes it a versatile intermediate for further functionalization and derivatization.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFHLHFJHIJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646631 | |
Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-71-1 | |
Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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